molecular formula C22H18O5 B3585161 8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B3585161
M. Wt: 362.4 g/mol
InChI Key: FJHQNMDGELUUIJ-UHFFFAOYSA-N
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Description

8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives. This compound is characterized by its unique structure, which includes methoxy groups and a benzyl ether linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 8-methoxy-6H-benzo[c]chromen-6-one with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its electron-rich aromatic rings and benzyl ether moiety. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Introduces hydroxyl groups via electrophilic aromatic substitution, particularly at positions adjacent to existing methoxy substituents.

  • Ozone (O₃) : Cleaves double bonds in the benzochromene system under controlled conditions, yielding fragmented carbonyl products.

Oxidation pathways are critical for generating metabolites or derivatives with enhanced solubility or biological activity.

Reduction Reactions

Reductive transformations target the chromenone carbonyl group and aromatic system:

  • Sodium borohydride (NaBH₄) : Selectively reduces the ketone group at position 6 to a secondary alcohol, forming 8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-ol.

  • Catalytic hydrogenation (H₂/Pd-C) : Saturates the chromenone’s fused aromatic rings, producing tetrahydrobenzo[c]chromenone derivatives.

Reduction modifies the compound’s electronic profile, impacting its interaction with biological targets.

Substitution Reactions

The benzyl ether and methoxy groups participate in nucleophilic substitutions:

  • Aluminum chloride (AlCl₃) : Facilitates demethylation of methoxy groups under Friedel-Crafts conditions, yielding phenolic derivatives.

  • Grignard reagents : Replace the benzyl ether oxygen with alkyl or aryl groups via nucleophilic displacement.

Substitution reactions enable structural diversification for structure-activity relationship (SAR) studies.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the benzyl ether linkage:

  • Hydrochloric acid (HCl) : Hydrolyzes the benzyl ether to regenerate the parent phenol, 8-methoxy-3-hydroxy-6H-benzo[c]chromen-6-one.

  • Aqueous NaOH : Promotes saponification of ester derivatives (if present), though this is less common for the native compound.

Hydrolysis is pivotal for deprotection strategies in multi-step syntheses.

Deprotection Reactions

Methoxy groups serve as transient protecting groups for phenolic hydroxyls:

  • Boron tribromide (BBr₃) : Efficiently removes methoxy groups at low temperatures (-78°C), yielding hydroxylated analogs . This reaction is critical for accessing bioactive phenolic derivatives .

Mechanistic Insights

  • Electrophilic aromatic substitution dominates oxidation and substitution reactions due to the electron-donating methoxy groups.

  • Acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond.

Research Implications

The compound’s reactivity profile supports its utility in medicinal chemistry, particularly in synthesizing analogs with tailored pharmacokinetic properties. For instance, deprotection using BBr₃ enables access to hydroxylated derivatives with enhanced binding affinity to estrogen receptors . Future studies should explore photochemical reactions and cross-coupling methodologies to further expand its synthetic versatility.

Scientific Research Applications

Overview

8-Methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one, a synthetic organic compound, is part of the benzo[c]chromen-6-one class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, material science, and other fields.

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Properties : Research indicates that this compound may exhibit anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis. Studies have shown its efficacy against various cancer types, including breast and prostate cancer.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may act by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.

2. Biological Activity

  • Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory activity, which can be beneficial in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
  • Antioxidant Activity : The antioxidant properties of this compound contribute to its potential in preventing oxidative stress-related damage in cells.

3. Material Science

  • Organic Electronics : Due to its unique chemical structure, this compound is explored as a building block for organic semiconductors. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Photochromic Materials : The compound's photochemical properties allow it to be used in developing photoresponsive materials that can change color or transparency upon exposure to light.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity.
Study 2 NeuroprotectionShowed protective effects against oxidative stress in neuronal cultures, reducing cell death by up to 40%.
Study 3 Anti-inflammatory PropertiesIn vivo studies indicated a reduction in inflammation markers in models of arthritis, suggesting therapeutic potential.
Study 4 Organic ElectronicsDeveloped a prototype OLED using this compound, achieving higher efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
  • 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
  • 4H-1-benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-

Uniqueness

8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of both methoxy and benzyl ether groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

8-Methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of chromen-6-one derivatives. This compound has garnered attention due to its diverse biological activities, which include potential applications in medicinal chemistry and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C22H22O4C_{22}H_{22}O_{4}, with a molecular weight of approximately 346.3759 g/mol. Its structure features a benzo[c]chromen-6-one core with methoxy and methoxyphenylmethoxy substituents, which significantly influence its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC22H22O4C_{22}H_{22}O_{4}
Molecular Weight346.3759 g/mol
CAS Number6632-24-2

Biological Activities

Research indicates that compounds in this class exhibit a variety of biological activities, including:

  • Antitumor Activity : Studies have shown that chromen-6-one derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Antioxidant Activity : The presence of methoxy groups in the structure is believed to enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

The biological effects of this compound are likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
  • Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways related to cell growth and survival.

Case Studies

  • Antitumor Efficacy Study : A study conducted on a series of chromenone derivatives, including 8-methoxy variants, demonstrated their ability to induce apoptosis in human breast cancer cells. The study reported a significant reduction in cell viability and an increase in apoptotic markers after treatment .
  • Inflammation Model : In an animal model of acute inflammation, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting effective modulation of the inflammatory response .

Properties

IUPAC Name

8-methoxy-3-[(3-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-24-15-5-3-4-14(10-15)13-26-17-7-9-19-18-8-6-16(25-2)11-20(18)22(23)27-21(19)12-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHQNMDGELUUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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